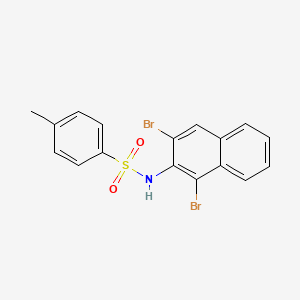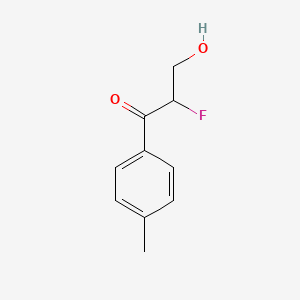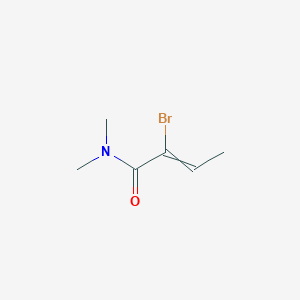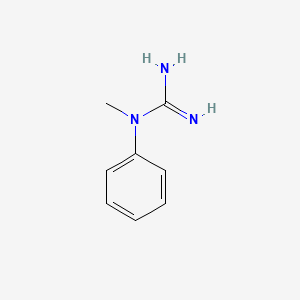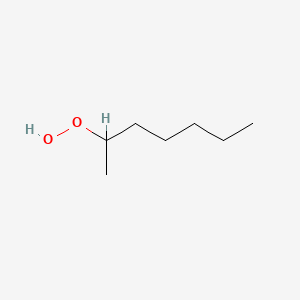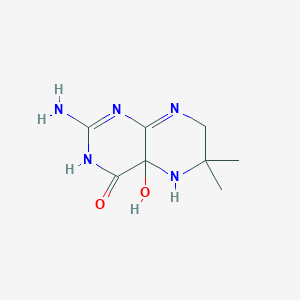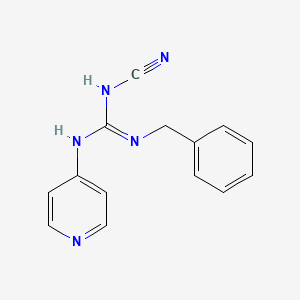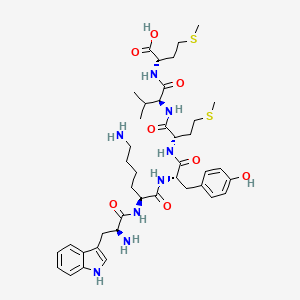
Trp-Lys-Tyr-Met-Val-Met
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trp-Lys-Tyr-Met-Val-Met is a synthetic peptide known for its role in stimulating immune responses. This compound is particularly significant in the field of immunology due to its ability to activate various immune cells, such as neutrophils and dendritic cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trp-Lys-Tyr-Met-Val-Met typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity .
化学反应分析
Types of Reactions
Trp-Lys-Tyr-Met-Val-Met undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Various amino acid derivatives and coupling agents
Major Products
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored methionine residues.
Substitution: Peptide analogs with altered sequences
科学研究应用
Trp-Lys-Tyr-Met-Val-Met has a wide range of applications in scientific research:
Immunology: It is used to study the activation and signaling pathways of immune cells, particularly neutrophils and dendritic cells
Cancer Research: The peptide’s ability to stimulate immune responses makes it a candidate for cancer immunotherapy.
Cell Biology: It is used to investigate cell signaling mechanisms and the role of specific receptors in immune responses
Pharmacology: The peptide is studied for its potential therapeutic applications in modulating immune responses
作用机制
Trp-Lys-Tyr-Met-Val-Met exerts its effects by binding to specific receptors on immune cells, such as formyl peptide receptors (FPRs). This binding activates signaling pathways involving phospholipase D (PLD), protein kinase C (PKC), and phosphoinositide 3-kinase (PI3K). These pathways lead to various cellular responses, including increased phagocytic activity and chemotaxis .
相似化合物的比较
Similar Compounds
N-formyl-Met-Leu-Phe (fMLF): Another peptide that activates neutrophils but with different receptor specificity.
Trp-Lys-Tyr-Met-Val-D-Met: A similar peptide with a D-methionine residue, which has distinct receptor interactions
Uniqueness
Trp-Lys-Tyr-Met-Val-Met is unique due to its specific receptor interactions and potent activation of immune cells. Its ability to stimulate both neutrophils and dendritic cells sets it apart from other peptides .
属性
CAS 编号 |
496068-62-3 |
|---|---|
分子式 |
C41H60N8O8S2 |
分子量 |
857.1 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C41H60N8O8S2/c1-24(2)35(40(55)47-33(41(56)57)17-20-59-4)49-38(53)32(16-19-58-3)46-39(54)34(21-25-12-14-27(50)15-13-25)48-37(52)31(11-7-8-18-42)45-36(51)29(43)22-26-23-44-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,44,50H,7-8,11,16-22,42-43H2,1-4H3,(H,45,51)(H,46,54)(H,47,55)(H,48,52)(H,49,53)(H,56,57)/t29-,31-,32-,33-,34-,35-/m0/s1 |
InChI 键 |
VQBTUIJFUPRJOH-LXOXETEGSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
规范 SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


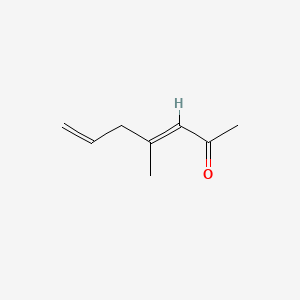
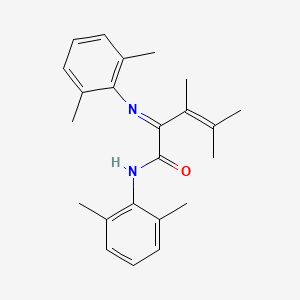
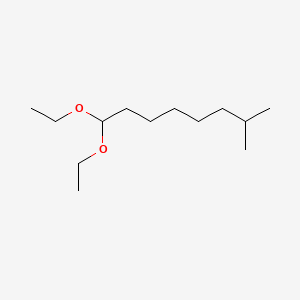

![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
